molecular formula C12H14N2O2 B1638512 5-Amino-2-(tert-butyl)isoindoline-1,3-dione

5-Amino-2-(tert-butyl)isoindoline-1,3-dione

Cat. No.: B1638512
M. Wt: 218.25 g/mol
InChI Key: MLCYAJRMKUYECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(tert-butyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-diones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an isoindole core with an amino group at the 5-position and a tert-butyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(tert-butyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold through a series of steps, including intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction conditions often involve the use of catalysts such as cobalt and solvents like toluene to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(tert-butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-Amino-2-(tert-butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-2-(tert-butyl)isoindoline-1,3-dione include other isoindole-1,3-dione derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group at the 2-position and the amino group at the 5-position can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-amino-2-tert-butylisoindole-1,3-dione

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)14-10(15)8-5-4-7(13)6-9(8)11(14)16/h4-6H,13H2,1-3H3

InChI Key

MLCYAJRMKUYECI-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)N

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

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